molecular formula C9H5Cl2F2NO B1410119 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile CAS No. 1806329-00-9

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile

Cat. No. B1410119
CAS RN: 1806329-00-9
M. Wt: 252.04 g/mol
InChI Key: ILVIZQLGGGSCLX-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile, also known as DCM, is a synthetic compound with a wide range of applications in the fields of organic and inorganic chemistry. It is a colorless liquid with a strong odor and a boiling point of 128°C. DCM is widely used as a solvent in the synthesis of organic compounds, as well as in the production of pharmaceuticals and other industrial products. It is also used as a reagent in the synthesis of inorganic compounds.

Scientific Research Applications

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile has a wide range of applications in the scientific research field. It is used as a solvent in the synthesis of organic compounds, as well as in the production of pharmaceuticals and other industrial products. It is also used as a reagent in the synthesis of inorganic compounds. Additionally, 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is used in the synthesis of many different compounds, such as polymers, dyes, and other organic materials.

Mechanism of Action

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile acts as a nucleophile in the reaction, attacking the electrophilic center of the aromatic ring of the difluoromethoxybenzene. This leads to the formation of a cyclic intermediate, which is then broken down to produce the desired product. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine.
Biochemical and Physiological Effects
3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial activity, as well as anti-inflammatory and antifungal activity. Additionally, it has been found to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been found to have an inhibitory effect on the activity of certain proteins, such as cytochrome P450, which is involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile has a number of advantages when used in the laboratory. It is a relatively inexpensive and readily available reagent and is easily synthesized from commercially available starting materials. Additionally, it is a relatively non-toxic compound, making it safe to handle and store in the laboratory. However, 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is highly flammable and should be handled with caution. Additionally, it has a strong odor and should be used in a well-ventilated area.

Future Directions

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile has a wide range of potential applications in the scientific research field. Further research into its biochemical and physiological effects could lead to the development of new drugs and treatments for a variety of diseases and conditions. Additionally, further research into its use as a solvent and reagent in the synthesis of organic and inorganic compounds could lead to the development of new materials with improved properties. Additionally, further research into its mechanism of action could lead to the development of more efficient and effective synthesis methods. Finally, further research into its toxicity and environmental impact could lead to the development of safer and more sustainable syntheses.

properties

IUPAC Name

2-[3,5-dichloro-2-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)8(7(11)4-6)15-9(12)13/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVIZQLGGGSCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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